REACTION_CXSMILES
|
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-].[Cl:13][C:14]1[CH:22]=[CH:21][C:20]([I:23])=[CH:19][C:15]=1[C:16](Cl)=O.C[SiH](O)C.C[Si](C)(C)C.C[Si](O)(C)C>ClCCl.O>[Cl:13][C:14]1[CH:22]=[CH:21][C:20]([I:23])=[CH:19][C:15]=1[CH2:16][C:4]1[CH:5]=[CH:6][C:1]([O:7][CH3:8])=[CH:2][CH:3]=1 |f:1.2.3.4,6.7.8|
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Name
|
|
Quantity
|
5.7 g
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)OC
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Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
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15 g
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Type
|
reactant
|
Smiles
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ClC1=C(C(=O)Cl)C=C(C=C1)I
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Name
|
|
Quantity
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15 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C[SiH](C)O.C[Si](C)(C)C.C[Si](C)(C)O
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Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
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C[SiH](C)O.C[Si](C)(C)C.C[Si](C)(C)O
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Name
|
ice water
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
-3 °C
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Type
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CUSTOM
|
Details
|
the mixture was stirred for 30 min at 0˜5° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 250 mL of 4-neck flask equipped with an internal thermometer and a condenser
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Type
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TEMPERATURE
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Details
|
while maintaining the internal temperature below 5° C
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Type
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ADDITION
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Details
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After the addition
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Type
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TEMPERATURE
|
Details
|
while maintaining the internal temperature below 5° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for another 1 hour at 0˜5° C.
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
warmed to 10˜15° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature below 25° C
|
Type
|
STIRRING
|
Details
|
After stirring for 10 hours at 25° C.
|
Duration
|
10 h
|
Type
|
STIRRING
|
Details
|
After stirring for another 16 hours at 30° C.
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 5˜10° C.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
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Type
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ADDITION
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Details
|
containing diatomite (30 g)
|
Type
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FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with dichloromethane (2×50 mL)
|
Type
|
WASH
|
Details
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The combined organic layers were washed with brine (100 mL)
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Type
|
CUSTOM
|
Details
|
After removal of the volatiles
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Type
|
CUSTOM
|
Details
|
the residue was recrystallized from absolute ethanol (58 mL)
|
Type
|
CUSTOM
|
Details
|
to give
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)I)CC1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 66.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |